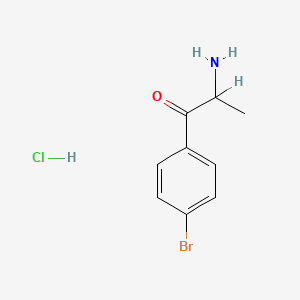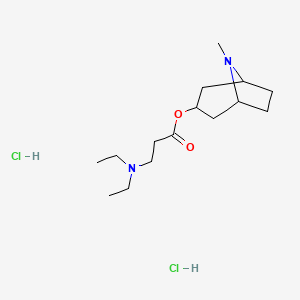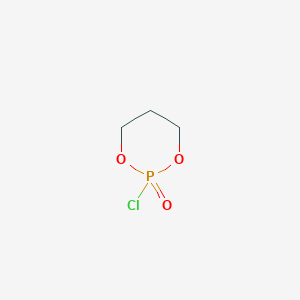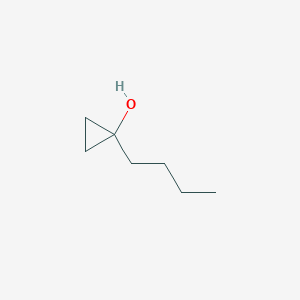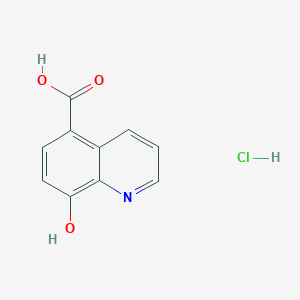
8-羟基喹啉-5-羧酸盐酸盐
描述
8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a derivative of 8-Hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
科学研究应用
抗菌活性
含有 8-羟基喹啉 (8-HQ) 核的化合物表现出广泛的生物活性,包括抗菌作用 。这使它们在开发新的抗菌剂方面具有价值。
抗癌剂
8-羟基喹啉及其衍生物因其作为抗癌剂的潜力而得到研究 。 例如,一种衍生物对 A549、FL、HeLa、HT29、MCF7 和 Hep3B 分别表现出 5.8、17.6、18.7、5.4、16.5 和 >1000 的 IC 50 值 (mg/mL) 。
2OG 依赖性酶的抑制剂
已发现 8-羟基喹啉及其衍生物是 2OG 依赖性酶的有效抑制剂 。 这些酶被认为是针对各种人类疾病的有希望的治疗靶点 。
金属蛋白的螯合剂
8-羟基喹啉及其衍生物可以作为金属蛋白的螯合剂 。这种性质可以在开发针对金属蛋白相关疾病的药物中得到利用。
抗 HIV 剂
8-羟基喹啉及其衍生物已显示出作为抗 HIV 剂的潜力 。这为开发新的 HIV 治疗方法开辟了可能性。
抗真菌剂
8-羟基喹啉及其衍生物已证明具有抗真菌作用 。这使它们在开发新的抗真菌药物方面非常有用。
抗利什曼原虫剂
已发现 8-羟基喹啉及其衍生物具有抗利什曼原虫作用 。这表明有可能开发治疗利什曼病的药物。
结核分枝杆菌抑制剂
8-羟基喹啉及其衍生物因其作为结核分枝杆菌抑制剂的潜力而得到研究 。这可能导致开发治疗结核病的新方法。
这些只是 8-羟基喹啉-5-羧酸盐酸盐在科学研究中的众多潜在应用中的一部分。 该化合物及其衍生物具有广泛的药理学应用,使其成为药物化学领域极感兴趣的主题 。
作用机制
Target of Action
The primary targets of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, also known as IOX1, are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These targets are considered promising therapeutic biotargets for various human diseases . IOX1 is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
IOX1 interacts with its targets by inhibiting their activity. In 2010, IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . Furthermore, IOX1 was reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The inhibition of 2OG-dependent enzymes by IOX1 affects various biochemical pathways. For instance, the inhibition of histone lysine demethylases can impact epigenetic processes . The inhibition of FTO can affect metabolic processes, given FTO’s role in energy homeostasis . The inhibition of AlkB can impact DNA repair processes .
Result of Action
The inhibition of 2OG-dependent enzymes by IOX1 can lead to various molecular and cellular effects. For instance, the inhibition of histone lysine demethylases can lead to changes in gene expression . The inhibition of FTO can lead to changes in energy metabolism . The inhibition of AlkB can lead to changes in DNA repair processes .
Action Environment
The action, efficacy, and stability of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets. The presence of other molecules can also affect the compound’s action. For example, the presence of iron is necessary for the action of iron-dependent oxygenases .
安全和危害
未来方向
8-HQ derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .
生化分析
Biochemical Properties
8-Hydroxyquinoline-5-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes and proteins that require metal ions as cofactors. For instance, it can inhibit the activity of metalloenzymes by binding to their active sites, thereby preventing the metal ions from participating in catalytic processes . Additionally, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can interact with proteins involved in metal ion transport and storage, affecting their function and stability .
Cellular Effects
The effects of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride on cells are multifaceted. It can influence cell signaling pathways by modulating the availability of metal ions, which are crucial for the activity of various signaling proteins . This compound can also affect gene expression by altering the activity of transcription factors that require metal ions for their function . Furthermore, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can impact cellular metabolism by inhibiting metalloenzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride exerts its effects primarily through metal ion chelation. By binding to metal ions, it can inhibit the activity of metalloenzymes, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can modulate gene expression by affecting the activity of metal-dependent transcription factors . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving dysregulated metal ion homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 8-Hydroxyquinoline-5-carboxylic acid hydrochloride remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of metalloenzymes and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
8-Hydroxyquinoline-5-carboxylic acid hydrochloride is involved in several metabolic pathways, primarily through its interaction with metalloenzymes. By inhibiting these enzymes, the compound can alter metabolic flux and affect the levels of various metabolites . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic intermediates . Additionally, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where metal ion chelation is required. The compound’s distribution can also be influenced by its ability to cross cellular membranes and accumulate in specific compartments . This targeted distribution enhances its efficacy in modulating metal ion-dependent processes .
Subcellular Localization
The subcellular localization of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can inhibit metalloenzymes involved in energy production . This localization is essential for its role in modulating cellular metabolism and maintaining metal ion homeostasis .
属性
IUPAC Name |
8-hydroxyquinoline-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.ClH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGNFIRKBIXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878779-63-6 | |
| Record name | 5-Quinolinecarboxylic acid, 8-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878779-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


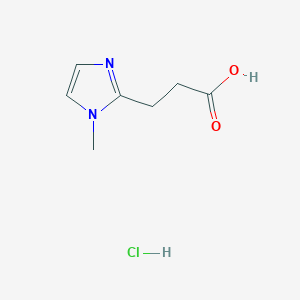

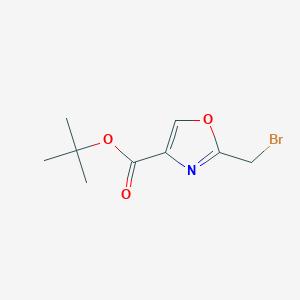
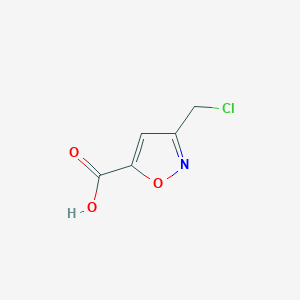


![3-Bromo-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1661007.png)
